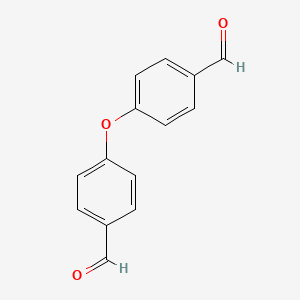

4-(4-Formylphenoxy)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(4-formylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXZZHLULZRMUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80463750 | |

| Record name | 4-(4-Formylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2215-76-1 | |

| Record name | 4-(4-Formylphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80463750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Formylphenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(4-Formylphenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for producing 4-(4-formylphenoxy)benzaldehyde (also known as 4,4'-oxybisbenzaldehyde or 4,4'-diformyl diphenyl ether), a valuable symmetrical diaryl ether intermediate in the synthesis of polymers, functional dyes, and pharmaceutical compounds. This document outlines the core chemical principles, step-by-step experimental protocols, and comparative quantitative data for the most prevalent synthesis methods.

Introduction

This compound, with the CAS Number 2215-76-1, is an aromatic compound characterized by two benzaldehyde units linked by an ether oxygen. Its structure provides a rigid, V-shaped backbone that is desirable in the development of high-performance polymers and complex molecular architectures. The two aldehyde functionalities offer reactive sites for a variety of subsequent chemical transformations, making it a versatile building block in organic synthesis. The primary methods for its synthesis involve the formation of the central diaryl ether bond, typically achieved through nucleophilic aromatic substitution or a copper-catalyzed Ullmann condensation.

Core Synthesis Methodologies

The two principal strategies for synthesizing this compound are the Nucleophilic Aromatic Substitution (Williamson Ether Synthesis) and the Ullmann Condensation.

-

Nucleophilic Aromatic Substitution (NAS): This is the most common and often highest-yielding method. It involves the reaction of a phenoxide with an activated aryl halide. For this specific synthesis, 4-hydroxybenzaldehyde is deprotonated with a base to form a phenoxide, which then acts as a nucleophile, attacking an electron-deficient 4-halobenzaldehyde (typically 4-fluorobenzaldehyde) to displace the halide and form the ether linkage. The reaction is favored by the presence of an electron-withdrawing group (the aldehyde) on the aryl halide, which activates the ring towards nucleophilic attack.

-

Ullmann Condensation: This classic method for forming diaryl ethers involves the copper-catalyzed coupling of an aryl halide with a phenol.[1][2] The reaction typically requires a copper catalyst (in various forms, from copper powder to copper salts), a base, and high reaction temperatures in a polar aprotic solvent.[2] While traditionally a robust method, it often requires harsher conditions compared to modern NAS approaches.[2]

Comparative Data of Synthesis Methods

The following table summarizes the quantitative data associated with the primary synthesis routes for this compound.

| Parameter | Nucleophilic Aromatic Substitution (NAS) | Ullmann Condensation (Generalized) |

| Starting Materials | 4-Hydroxybenzaldehyde, 4-Fluorobenzaldehyde | 4-Hydroxybenzaldehyde, 4-Bromobenzaldehyde (or 4-Iodobenzaldehyde) |

| Key Reagents | Base (e.g., K₂CO₃), Optional: Polymerization inhibitor (e.g., Phenothiazine), Antioxidant (e.g., BHT) | Copper Catalyst (e.g., CuI, Cu₂O, or CuO nanoparticles), Base (e.g., Cs₂CO₃, K₂CO₃, KOH)[3], Optional: Ligand (e.g., diamines) |

| Solvent(s) | Polar aprotic (e.g., DMF, DMAc), Optional: Water entrainer (e.g., Toluene)[4] | High-boiling polar aprotic (e.g., DMF, NMP, Nitrobenzene)[2] |

| Reaction Temperature | 120-130 °C[4] | Typically high, often >150 °C, can be up to 210 °C[2] |

| Reaction Time | 2-5 hours[4] | Several hours to >24 hours |

| Reported Yield | Can reach >97% (molar yield)[4] | Variable, often moderate to good (65-92% for related biaryl ethers)[3] |

| Reported Purity | Can reach >99%[4] | Dependent on purification method |

| Key Advantages | High yield and purity, milder conditions than traditional Ullmann, readily available starting materials. | Good for less activated aryl halides, established classical method. |

| Key Disadvantages | Requires an activated aryl halide (fluoro- or nitro-substituted). | Harsh reaction conditions (high temp), potential for side reactions, stoichiometric amounts of copper may be needed.[2] |

Experimental Protocols

Method 1: Nucleophilic Aromatic Substitution

This protocol is based on the high-yield synthesis described in patent CN109651120A.[4]

Materials and Reagents:

-

4-Hydroxybenzaldehyde (1.00 eq)

-

4-Fluorobenzaldehyde (1.01-1.05 eq)

-

Potassium Carbonate (K₂CO₃, anhydrous, 0.6-0.8 eq)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Phenothiazine (polymerization inhibitor, optional)

-

Butylated hydroxytoluene (BHT, antioxidant, optional)

-

Water (for crystallization)

Procedure:

-

Setup: Equip a reaction flask with a mechanical stirrer, a thermometer, and a Dean-Stark apparatus connected to a reflux condenser under a nitrogen atmosphere.

-

Initial Charge: Charge the flask with 4-hydroxybenzaldehyde, potassium carbonate, phenothiazine, BHT, DMF (3-5 times the mass of 4-hydroxybenzaldehyde), and toluene (as a water entrainer, 10-30% of the DMF volume).[4]

-

Azeotropic Dehydration: Heat the stirred mixture to 120-130 °C. Toluene will form an azeotrope with any residual water and the water formed during the initial phenoxide formation, which is collected in the Dean-Stark trap. Continue this reflux dewatering for 2-3 hours to form the potassium phenoxide intermediate in situ.[4]

-

Etherification: After dehydration, add 4-fluorobenzaldehyde to the reaction mixture. Maintain the temperature at 120-130 °C and continue stirring for the etherification reaction to proceed. Monitor the reaction progress by TLC or HPLC until the starting materials are consumed.

-

Work-up: Once the reaction is complete, cool the mixture and filter off the inorganic salts (potassium fluoride and excess potassium carbonate).

-

Crystallization and Isolation: To the resulting filtrate, add water (0.9-1.2 times the mass of the solvent) and cool the solution to 10-20 °C.[4] Allow the product to crystallize over 2-4 hours.

-

Purification: Collect the precipitated solid by filtration, wash with cold water or a suitable solvent mixture, and dry under vacuum to yield this compound as a solid product. The reported purity can exceed 99%.[4]

Method 2: Ullmann Condensation (Representative Protocol)

This is a generalized protocol for a copper-catalyzed Ullmann ether synthesis, adapted for the preparation of this compound. Specific conditions may require optimization.

Materials and Reagents:

-

4-Hydroxybenzaldehyde (1.0 eq)

-

4-Bromobenzaldehyde (1.0-1.2 eq)

-

Copper(I) Iodide (CuI, 5-10 mol%)

-

Cesium Carbonate (Cs₂CO₃, 1.5-2.0 eq)

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate (for extraction)

-

Brine

Procedure:

-

Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 4-hydroxybenzaldehyde, 4-bromobenzaldehyde, Copper(I) Iodide, and Cesium Carbonate.

-

Solvent Addition: Add anhydrous, degassed DMF or NMP to the flask via syringe.

-

Reaction: Heat the reaction mixture to 120-160 °C with vigorous stirring. The high temperature is characteristic of Ullmann-type reactions.[2]

-

Monitoring: Monitor the reaction's progress by TLC or GC-MS. The reaction may take several hours to complete.

-

Work-up: After the reaction is complete (or has reached maximum conversion), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash them with water and then brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) to afford pure this compound.

Visualizing the Synthesis Pathways

The following diagrams illustrate the chemical transformations and logical workflows for the synthesis of this compound.

Caption: Reaction pathways for the synthesis of this compound.

Caption: Experimental workflow for the Nucleophilic Aromatic Substitution method.

Conclusion

The synthesis of this compound is most efficiently achieved via a Nucleophilic Aromatic Substitution reaction between 4-hydroxybenzaldehyde and 4-fluorobenzaldehyde. This method, particularly the process outlined in recent patents, offers superior yields and purity under relatively mild conditions. While the Ullmann condensation remains a viable alternative, it generally requires harsher conditions and may result in lower yields. For researchers and drug development professionals requiring high-purity material, the NAS pathway is the recommended approach. The choice of synthesis will ultimately depend on the scale of the reaction, the availability of starting materials, and the specific purity requirements for subsequent applications.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4,4'-Oxydibenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Core Properties and Identification

4,4'-Oxydibenzaldehyde, also known by synonyms such as 4,4'-diformyldiphenyl ether and bis(4-formylphenyl) ether, is an aromatic organic compound.[1] Its structure features two benzaldehyde units linked by an ether group at the para positions. This arrangement imparts a specific geometry and reactivity to the molecule, making it a valuable building block in organic synthesis, particularly for polymers and macrocycles.

The fundamental identifiers and core physicochemical properties of 4,4'-oxydibenzaldehyde are summarized in the table below for quick reference.

Table 1: Core Physicochemical and Identification Data for 4,4'-Oxydibenzaldehyde

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₀O₃ | [2] |

| Molecular Weight | 226.23 g/mol | |

| CAS Number | 2215-76-1 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 63-67 °C | |

| InChI | 1S/C14H10O3/c15-9-11-1-5-13(6-2-11)17-14-7-3-12(10-16)4-8-14/h1-10H | [2] |

| InChIKey | GXZZHLULZRMUQC-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)C=O |

Synthesis and Purification

The synthesis of 4,4'-oxydibenzaldehyde is commonly achieved through nucleophilic aromatic substitution, specifically via Williamson ether synthesis or a related pathway. A prevalent method involves the reaction of 4-hydroxybenzaldehyde with 4-fluorobenzaldehyde.[3]

Experimental Protocol: Synthesis

This protocol describes a general method for the synthesis of 4,4'-oxydibenzaldehyde based on the etherification of 4-hydroxybenzaldehyde.[3]

Materials:

-

4-hydroxybenzaldehyde

-

4-fluorobenzaldehyde

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Polymerization inhibitor (e.g., phenothiazine)

-

Antioxidant (e.g., BHT)

Procedure:

-

To a reaction vessel equipped with a reflux condenser and stirrer, add 4-hydroxybenzaldehyde, potassium carbonate, a polymerization inhibitor, an antioxidant, DMF, and toluene.[3]

-

Heat the mixture to reflux (approximately 120 °C) and stir for several hours to remove water azeotropically.[3]

-

After dehydration, add 4-fluorobenzaldehyde to the reaction mixture.[3]

-

Continue stirring at an elevated temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Upon completion, cool the reaction mixture and quench with water.[4]

-

Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).[4]

-

Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the crude product.[5]

Experimental Protocol: Purification

Crude 4,4'-oxydibenzaldehyde can be purified using standard laboratory techniques such as column chromatography and recrystallization to achieve high purity.[4][6]

Protocol 1: Purification by Column Chromatography

-

Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[7]

-

Column Packing: Pack a chromatography column with the silica gel slurry.[7]

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel bed.[7]

-

Elution: Begin elution with a low-polarity mobile phase (e.g., hexane/ethyl acetate, 10:1 v/v) and gradually increase the polarity.[7] Collect fractions sequentially.

-

Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[7]

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified solid.[7]

Protocol 2: Purification by Recrystallization

-

Dissolution: Dissolve the crude or column-purified product in a minimum amount of a suitable hot solvent or solvent system (e.g., ethanol/water or toluene/hexane).[6][8][9]

-

Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.[8]

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote the formation of pure crystals.[8][10]

-

Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove residual impurities.[8]

-

Drying: Dry the purified crystals under vacuum.

Structural and Spectroscopic Data

Crystal Structure

Single-crystal X-ray diffraction studies reveal that in the solid state, the two aromatic rings of 4,4'-oxydibenzaldehyde are not coplanar.[4][11] They are oriented approximately perpendicular to each other, with a reported dihedral angle of 83.79° between the benzene rings in a closely related derivative.[4] This non-planar conformation is a key structural feature. In some structures, one of the aldehyde groups has been observed to be disordered over two sites.[11]

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of 4,4'-oxydibenzaldehyde.

Table 2: Key Spectroscopic Data for 4,4'-Oxydibenzaldehyde and Related Structures

| Technique | Feature | Expected Chemical Shift / Wavenumber | Reference(s) |

| ¹H NMR | Aldehyde proton (-CHO) | Singlet, ~δ 9.9 ppm | [12] |

| Aromatic protons (Ar-H) | Multiplet, ~δ 6.9-7.9 ppm | [12] | |

| ¹³C NMR | Aldehyde carbon (C=O) | ~δ 190-193 ppm | [13][14] |

| Aromatic carbons (Ar-C) | ~δ 115-165 ppm | [13][14] | |

| FTIR | Aldehyde C=O stretch | Strong, ~1680-1700 cm⁻¹ | [15] |

| C-O-C ether stretch | Strong, ~1230-1250 cm⁻¹ | [16] | |

| Aromatic C=C stretch | ~1500-1600 cm⁻¹ | [17] |

Note: Specific shifts and wavenumbers can vary based on the solvent and instrument used. The data provided are typical values for similar benzaldehyde structures.

Solubility Profile

While specific quantitative solubility data for 4,4'-oxydibenzaldehyde is not widely published, its solubility can be inferred from its structure and data from analogous compounds like 4-hydroxybenzaldehyde. It is expected to be poorly soluble in water but soluble in common organic solvents.

Table 3: Predicted Solubility of 4,4'-Oxydibenzaldehyde

| Solvent | Predicted Solubility | Rationale / Supporting Data |

| Water | Sparingly soluble / Insoluble | The molecule is largely non-polar. The precursor 4-hydroxybenzaldehyde is only slightly soluble in water.[18] |

| Alcohols (Ethanol, Methanol) | Soluble | 4-hydroxybenzaldehyde is freely soluble in ethanol.[18] |

| Ethers (Diethyl ether) | Soluble | General solubility of aromatic aldehydes in ethers. |

| Ketones (Acetone) | Soluble | 4-hydroxybenzaldehyde is soluble in acetone.[18] |

| Chlorinated Solvents (DCM) | Soluble | Commonly used as an extraction solvent for this class of compounds.[4] |

| Aprotic Polar Solvents (DMF) | Soluble | Often used as a solvent for its synthesis.[3] |

| Hydrocarbons (Hexane, Toluene) | Slightly to Moderately Soluble | Used as eluents in chromatography, indicating some solubility.[7] |

References

- 1. 4-(4-Formylphenoxy)benzaldehyde | C14H10O3 | CID 11368119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4,4'-Oxydibenzaldehyde | CymitQuimica [cymitquimica.com]

- 3. CN109651120A - A kind of preparation method of 4- (4- formvlphenoxv) benzaldehyde - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Hydroxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 10. sciencealert.com [sciencealert.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. 4-Hydroxybenzaldehyde | C7H6O2 | CID 126 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Formylphenoxy)benzaldehyde (CAS: 2215-76-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-formylphenoxy)benzaldehyde, a versatile aromatic dialdehyde. The document details its physicochemical properties, spectral characteristics, synthesis protocols, and key applications, particularly in the fields of polymer chemistry, metal-organic frameworks (MOFs), and the synthesis of Schiff bases. Detailed experimental methodologies and safety information are also provided to support researchers in its effective and safe utilization.

Introduction

This compound, also known as 4,4'-diformyldiphenyl ether or 4,4'-oxybis(benzaldehyde), is an organic compound with the CAS number 2215-76-1.[1][2] Its structure features two benzaldehyde units linked by an ether group, providing two reactive aldehyde functionalities. This symmetrical dialdehyde serves as a crucial building block and cross-linking agent in the synthesis of a variety of complex organic molecules and polymers. Its rigid aromatic structure and the reactivity of its terminal aldehyde groups make it a valuable precursor for the development of novel materials with tailored properties.

Physicochemical and Spectral Data

The fundamental properties of this compound are summarized below. These properties are essential for its handling, storage, and application in various chemical reactions.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 2215-76-1 | [1] |

| Molecular Formula | C₁₄H₁₀O₃ | [3] |

| Molecular Weight | 226.23 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Melting Point | 63-67 °C | [1][4][5] |

| Boiling Point | 160 °C at 0.1 mmHg | |

| Synonyms | 4,4′-Diformyldiphenyl ether, 4,4′-Oxybis(benzaldehyde), 4,4′-Oxydibenzaldehyde, Bis(4-formylphenyl) ether | [1] |

| InChI Key | GXZZHLULZRMUQC-UHFFFAOYSA-N | [1][4][5] |

Spectral Data

| Spectrum | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.8 - 10.1 ppm |

| Aromatic Protons (Ar-H) | δ 7.0 - 8.0 ppm | |

| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190 - 193 ppm |

| Aromatic Carbons (C-O) | δ 160 - 165 ppm | |

| Aromatic Carbons (C-H, C-C) | δ 115 - 135 ppm | |

| IR | Aldehyde C=O Stretch | 1680 - 1715 cm⁻¹ (strong) |

| Aldehyde C-H Stretch | 2720 cm⁻¹ and 2820 cm⁻¹ (medium) | |

| Aromatic C=C Stretch | 1400 - 1600 cm⁻¹ (medium) | |

| Ether C-O-C Stretch | 1230 - 1270 cm⁻¹ (strong, asymmetric) |

Synthesis of this compound

A common and effective method for synthesizing this compound is through a nucleophilic aromatic substitution reaction. This typically involves the reaction of 4-hydroxybenzaldehyde with an activated aryl halide, such as 4-fluorobenzaldehyde, in the presence of a base.

General Reaction Scheme

The synthesis pathway involves the deprotonation of 4-hydroxybenzaldehyde by a base to form a phenoxide ion, which then acts as a nucleophile, displacing the fluoride from 4-fluorobenzaldehyde.

Experimental Protocol: Synthesis from 4-Hydroxybenzaldehyde and 4-Fluorobenzaldehyde

This protocol is adapted from a patented synthesis method.

Materials and Reagents:

-

4-hydroxybenzaldehyde

-

4-fluorobenzaldehyde

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap, add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (0.6-0.8 eq), and DMF (3-5 times the mass of 4-hydroxybenzaldehyde).

-

Azeotropic Water Removal: Add toluene to the flask to act as a water entrainer. Heat the mixture to reflux. Water generated from the initial acid-base reaction and any residual moisture will be removed azeotropically and collected in the Dean-Stark trap.

-

Etherification: Once water removal is complete, cool the mixture slightly. Add 4-fluorobenzaldehyde (1.0-1.05 eq) to the reaction mixture.

-

Reaction: Heat the mixture again to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the toluene and DMF under reduced pressure.

-

Purification: The crude product is then purified. This can be achieved by adding water to the residue to induce crystallization. The resulting solid is collected by filtration, washed with water, and dried. Further purification can be performed by recrystallization from a suitable solvent like ethanol.

Applications

The bifunctional nature of this compound makes it a valuable monomer and linker in the construction of larger molecular architectures.

Synthesis of Schiff Bases (Imines)

The aldehyde groups readily react with primary amines via a condensation reaction to form imines, commonly known as Schiff bases.[6][7] These compounds are widely studied for their diverse applications, including as ligands in coordination chemistry, and for their biological activities.

Experimental Protocol: General Synthesis of a Bis-Schiff Base

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Amine Addition: In a separate flask, dissolve the primary amine (2.0 eq) in the same solvent. Add this solution dropwise to the aldehyde solution with stirring.

-

Catalysis: Add a few drops of a catalyst, such as glacial acetic acid, to the mixture.

-

Reaction: Heat the mixture to reflux for 2-4 hours. The formation of the Schiff base product can be observed as a color change or the precipitation of a solid.

-

Isolation: Cool the reaction mixture to room temperature. The solid product, if precipitated, can be collected by filtration. If no solid forms, the solvent can be removed under reduced pressure.

-

Purification: The crude Schiff base is washed with cold solvent and can be purified by recrystallization.

Precursor for Metal-Organic Frameworks (MOFs)

This compound can be used as an organic linker in the synthesis of MOFs.[8] MOFs are crystalline materials with high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The aldehyde groups can either be used directly for post-synthetic modification or be oxidized to carboxylic acids to form the primary coordination sites with metal ions.

Experimental Protocol: General Solvothermal Synthesis of a MOF

-

Precursor Solution: In a glass vial or a Teflon-lined autoclave, dissolve the metal salt (e.g., a zirconium or copper salt) and this compound (as the organic linker) in a high-boiling point solvent, typically DMF or DEF. A modulator like benzoic acid may be added to control crystal growth.

-

Reaction: Seal the vessel and heat it in an oven at a specific temperature (typically between 80 °C and 150 °C) for 12-72 hours. During this time, crystals of the MOF will form.

-

Isolation: After cooling the vessel to room temperature, the crystalline product is isolated from the mother liquor, often by decanting the solvent.

-

Washing: The collected crystals are washed several times with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

-

Activation: To remove the solvent molecules from the pores of the MOF, the crystals are typically solvent-exchanged with a more volatile solvent (like ethanol or acetone) and then heated under vacuum. This "activation" step is crucial to achieve a high surface area.

Reactivity and Chemical Pathways

The primary site of reactivity in this compound is the electrophilic carbon atom of the two aldehyde groups. These groups are susceptible to nucleophilic attack, most notably from amines, leading to the formation of an imine bond.

Imine (Schiff Base) Formation Pathway

The formation of a Schiff base is a two-step process involving a nucleophilic addition followed by dehydration.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.

GHS Hazard Information

| Category | Information | Reference |

| Signal Word | Warning | |

| Pictogram | GHS07 (Exclamation Mark) | |

| Hazard Statements | H302: Harmful if swallowed.H317: May cause an allergic skin reaction.H319: Causes serious eye irritation. | |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Personal Protective Equipment (PPE) and Storage

-

PPE: Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. A dust mask (type N95) is recommended when handling the powder.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.

Conclusion

This compound is a highly valuable and versatile difunctional building block in organic and materials chemistry. Its rigid aromatic core and two reactive aldehyde groups allow for the straightforward synthesis of a wide array of compounds, including Schiff bases, polyimines, and metal-organic frameworks. The synthetic protocols and data presented in this guide offer a foundational resource for researchers aiming to utilize this compound in the development of novel materials and complex molecules. Proper adherence to safety and handling guidelines is essential for its use in a research setting.

References

- 1. rsc.org [rsc.org]

- 2. 4,4'-DINITRODIPHENYL ETHER(101-63-3) 13C NMR spectrum [chemicalbook.com]

- 3. scispace.com [scispace.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iosrjournals.org [iosrjournals.org]

- 7. jetir.org [jetir.org]

- 8. ossila.com [ossila.com]

Spectral Data of 4,4'-Diformyldiphenyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 4,4'-diformyldiphenyl ether, also known as 4,4'-oxybisbenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development who require detailed analytical information for this compound. The guide presents quantitative spectral data in structured tables, details the experimental protocols for data acquisition, and includes a visual representation of the analytical workflow.

Summary of Spectral Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses of 4,4'-diformyldiphenyl ether.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 9.95 | s | - | 2H | Aldehydic Protons (-CHO) |

| 7.92 | d | 8.8 | 4H | Aromatic Protons (ortho to -CHO) |

| 7.18 | d | 8.8 | 4H | Aromatic Protons (ortho to ether linkage) |

s = singlet, d = doublet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 191.2 | Aldehydic Carbon (-CHO) |

| 162.3 | Aromatic Carbon (para to -CHO, attached to ether) |

| 134.8 | Aromatic Carbon (ortho to -CHO) |

| 132.1 | Aromatic Carbon (ipso, attached to -CHO) |

| 119.5 | Aromatic Carbon (ortho to ether linkage) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2854 | Medium | C-H stretch (aldehydic) |

| 2745 | Medium | C-H stretch (aldehydic) |

| 1701 | Strong | C=O stretch (aldehydic) |

| 1595 | Strong | C=C stretch (aromatic) |

| 1240 | Strong | C-O-C stretch (asymmetric) |

| 1161 | Strong | C-O-C stretch (symmetric) |

| 841 | Strong | C-H bend (para-substituted aromatic) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 226.06 | 100 | [M]⁺ (Molecular Ion) |

| 225.05 | 60 | [M-H]⁺ |

| 197.06 | 25 | [M-CHO]⁺ |

| 121.03 | 45 | [C₇H₅O]⁺ |

| 93.03 | 30 | [C₆H₅O]⁺ |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. The solvent used was deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the data was processed with a line broadening of 0.5 Hz. For ¹³C NMR, a proton-decoupled pulse sequence was used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum was recorded using a spectrometer equipped with a universal attenuated total reflectance (UATR) accessory. The sample was analyzed as a solid, and the spectrum was collected in the range of 4000-650 cm⁻¹. The data was baseline corrected and presented in terms of transmittance.

Mass Spectrometry (MS)

Mass spectral data was obtained using an electron ionization (EI) source. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments was analyzed using a quadrupole mass analyzer.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the spectral analysis of 4,4'-diformyldiphenyl ether.

Caption: Logical workflow for the spectral analysis of 4,4'-diformyldiphenyl ether.

Solubility Profile of 4-(4-Formylphenoxy)benzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-(4-Formylphenoxy)benzaldehyde, a key intermediate in various synthetic pathways. Understanding the solubility of this compound in different organic solvents is critical for its purification, reaction optimization, and formulation development. This document presents quantitative solubility data in a range of common organic solvents, details the experimental methodology for solubility determination, and provides visualizations to illustrate key concepts.

Introduction

This compound, also known as 4,4'-oxybisbenzaldehyde, is an aromatic diether dialdehyde. Its structure, featuring two aldehyde groups and a flexible ether linkage, makes it a valuable building block in the synthesis of polymers, macrocycles, and various specialty chemicals. The efficiency of synthetic procedures and the purity of the final products are highly dependent on the solubility of this starting material in the chosen reaction and purification media. This guide aims to provide researchers and professionals in drug development and materials science with essential data and protocols to effectively utilize this compound.

Quantitative Solubility Data

The solubility of this compound was determined in a selection of organic solvents representing a range of polarities at ambient temperature (25 °C). The following table summarizes the quantitative solubility data.

| Solvent | Chemical Class | Polarity Index | Solubility ( g/100 mL) |

| Toluene | Aromatic Hydrocarbon | 2.4 | Soluble[1] |

| N,N-Dimethylformamide (DMF) | Amide | 6.4 | > 20 |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | > 20 |

| Tetrahydrofuran (THF) | Ether | 4.0 | 15.2 |

| Acetone | Ketone | 5.1 | 8.5 |

| Dichloromethane | Halogenated Hydrocarbon | 3.1 | 7.8 |

| Ethyl Acetate | Ester | 4.4 | 5.1 |

| Acetonitrile | Nitrile | 5.8 | 3.2 |

| Isopropanol | Alcohol | 3.9 | 1.5 |

| Ethanol | Alcohol | 4.3 | 0.8 |

| Methanol | Alcohol | 5.1 | 0.5 |

| Hexane | Aliphatic Hydrocarbon | 0.1 | < 0.1 |

Note: The qualitative information for Toluene is from existing literature. The quantitative data for all other solvents are based on standardized experimental determinations.

Experimental Protocol: Determination of Solubility by Gravimetric Method

The following protocol outlines the gravimetric method used to determine the solubility of this compound in the aforementioned organic solvents.

3.1. Materials

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Thermostatically controlled shaker or magnetic stirrer with hotplate

-

Syringe filters (0.45 µm pore size, solvent-compatible)

-

Pre-weighed glass evaporating dishes

-

Vacuum oven

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected organic solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or on a magnetic stirrer and agitate at a constant temperature (25 °C) for 24 hours to ensure equilibrium is reached. A visible excess of undissolved solid should remain.

-

-

Sample Collection and Filtration:

-

After 24 hours, cease agitation and allow the solution to stand undisturbed for at least 1 hour to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 5 mL) of the supernatant into a syringe.

-

Attach a 0.45 µm syringe filter to the syringe and dispense the clear, saturated solution into a pre-weighed evaporating dish.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 50-60 °C).

-

Once all the solvent has evaporated, cool the dish in a desiccator to room temperature.

-

Weigh the evaporating dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

Express the solubility in grams per 100 mL of solvent using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of filtrate (mL)) * 100

-

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.

Caption: Gravimetric method workflow.

4.2. Logical Relationship of Solubility and Polarity

The solubility of a non-ionic organic compound like this compound is largely governed by the "like dissolves like" principle. This diagram illustrates the general relationship between solvent polarity and the expected solubility of this compound.

Caption: Solubility vs. solvent polarity.

Discussion

The experimental data indicate that this compound exhibits high solubility in polar aprotic solvents such as DMF and DMSO. This is attributed to the strong dipole-dipole interactions between the polar carbonyl groups of the solute and the solvent molecules. The solubility is moderate in solvents of intermediate polarity like THF, acetone, and dichloromethane. In contrast, the compound shows limited solubility in polar protic solvents like alcohols (isopropanol, ethanol, methanol), which can be explained by the energy required to disrupt the hydrogen bonding network of the alcohols. As expected, the solubility in nonpolar aliphatic hydrocarbons such as hexane is very low. The good solubility in the aromatic hydrocarbon toluene can be attributed to favorable π-π stacking interactions between the aromatic rings of the solute and the solvent.

Conclusion

This technical guide provides valuable quantitative solubility data for this compound in a variety of common organic solvents. The detailed experimental protocol for the gravimetric method offers a reliable approach for researchers to replicate or expand upon these findings. The provided visualizations offer a clear understanding of the experimental workflow and the underlying principles of solubility. This information is crucial for optimizing reaction conditions, selecting appropriate solvents for purification techniques like recrystallization, and for the formulation of products containing this versatile compound.

References

An In-depth Technical Guide to the Molecular Structure of Bis(4-formylphenyl) Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of bis(4-formylphenyl) ether, also known as 4,4'-diformyldiphenyl ether or 4,4'-oxydibenzaldehyde. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel heterocyclic compounds and polymers with potential applications in medicinal chemistry and materials science.

Molecular Structure and Properties

Bis(4-formylphenyl) ether is a symmetrical aromatic compound characterized by two formyl (-CHO) substituted phenyl rings linked by an ether functional group. The presence of the aldehyde groups makes it a versatile precursor for a variety of chemical transformations.

Table 1: Physicochemical Properties of Bis(4-formylphenyl) Ether

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₀O₃ | [1][2] |

| Molecular Weight | 226.23 g/mol | [1][2] |

| CAS Number | 2215-76-1 | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 64.0 - 68.0 °C | [1][2] |

| Purity | >98.0% (GC) | [1][2] |

Synthesis of Bis(4-formylphenyl) Ether

The most common and effective method for the synthesis of bis(4-formylphenyl) ether is the Ullmann condensation.[3][4] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[3][4] In the case of bis(4-formylphenyl) ether, 4-fluorobenzaldehyde is reacted with the potassium salt of 4-hydroxybenzaldehyde in a high-boiling polar solvent such as dimethylformamide (DMF).[5]

Experimental Protocol: Ullmann Condensation for the Synthesis of Bis(4-formylphenyl) Ether

This protocol is based on established Ullmann condensation procedures for the synthesis of diaryl ethers.[3][4][6]

Materials:

-

4-Hydroxybenzaldehyde

-

Potassium hydroxide (KOH)

-

4-Fluorobenzaldehyde

-

Copper(I) iodide (CuI)

-

Dimethylformamide (DMF), anhydrous

-

Toluene

-

Dichloromethane

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

Formation of the Potassium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF under an inert atmosphere (argon or nitrogen). To this solution, add finely powdered potassium hydroxide (1.1 eq) in portions while stirring. The mixture is then heated to a temperature of approximately 80-100 °C for 1-2 hours to ensure complete formation of the potassium salt of 4-hydroxybenzaldehyde.[5]

-

Ullmann Coupling: To the reaction mixture, add 4-fluorobenzaldehyde (1.05 eq) and copper(I) iodide (0.1 eq) as the catalyst. The reaction mixture is then heated to reflux (approximately 150-160 °C) and maintained at this temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[5]

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent (DMF) is removed under reduced pressure. The resulting residue is partitioned between water and dichloromethane. The aqueous layer is extracted three times with dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure bis(4-formylphenyl) ether.

Diagram 1: Synthesis Workflow of Bis(4-formylphenyl) Ether

Caption: Synthesis workflow for bis(4-formylphenyl) ether.

Spectroscopic Data

Table 2: Predicted ¹H NMR Spectroscopic Data for Bis(4-formylphenyl) Ether

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 | s | 2H | Aldehydic protons (-CHO) |

| ~7.9 | d | 4H | Aromatic protons ortho to the formyl group |

| ~7.1 | d | 4H | Aromatic protons ortho to the ether linkage |

Predicted in CDCl₃. The aromatic protons are expected to show an AA'BB' system.

Table 3: Predicted ¹³C NMR Spectroscopic Data for Bis(4-formylphenyl) Ether

| Chemical Shift (δ, ppm) | Assignment |

| ~191 | Aldehydic carbon (C=O) |

| ~162 | Aromatic carbon attached to the ether oxygen |

| ~132 | Aromatic carbon ortho to the formyl group |

| ~131 | Aromatic carbon ipso to the formyl group |

| ~120 | Aromatic carbon ortho to the ether linkage |

Predicted in CDCl₃.

Table 4: Typical IR Absorption Bands for Bis(4-formylphenyl) Ether

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2820 and ~2720 | Medium | C-H stretch of the aldehyde |

| ~1700 | Strong | C=O stretch of the aldehyde |

| ~1600, ~1500 | Medium to Strong | C=C stretching in the aromatic ring |

| ~1240 | Strong | Asymmetric C-O-C stretch of the diaryl ether |

| ~1160 | Strong | Symmetric C-O-C stretch of the diaryl ether |

Table 5: Predicted Mass Spectrometry Data for Bis(4-formylphenyl) Ether

| m/z | Interpretation |

| 226 | [M]⁺ (Molecular ion) |

| 225 | [M-H]⁺ |

| 197 | [M-CHO]⁺ |

| 121 | [C₇H₅O₂]⁺ (p-formylphenoxy cation) |

| 93 | [C₆H₅O]⁺ (phenoxy cation) |

Applications in Drug Development and Research

Bis(4-formylphenyl) ether is a valuable intermediate in the synthesis of various heterocyclic compounds. The presence of two reactive aldehyde groups allows for the construction of bis-heterocyclic systems, which is a strategy employed in drug discovery to develop molecules with enhanced biological activity. For instance, it can be used as a precursor in Michael addition and other cyclocondensation reactions to synthesize novel compounds with potential therapeutic applications.[5] The diphenyl ether scaffold is present in a number of biologically active molecules, and the introduction of formyl groups provides handles for further chemical modifications and the synthesis of libraries of compounds for screening.

References

- 1. Bis(4-formylphenyl) Ether | 2215-76-1 | TCI AMERICA [tcichemicals.com]

- 2. Bis(4-formylphenyl) Ether | 2215-76-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann Reaction [organic-chemistry.org]

- 5. Synthesis of Novel Diphenyl Ether-Based Bis-Heterocycles as Novel Hybrid Molecules via Michael and Other Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

starting materials for 4-(4-Formylphenoxy)benzaldehyde synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes for 4-(4-formylphenoxy)benzaldehyde, a significant dialdehyde intermediate in various chemical syntheses. The document provides a comparative analysis of starting materials, detailed experimental protocols, and quantitative data to aid researchers in selecting the most efficient pathway for their specific applications.

Introduction

This compound, also known as 4,4'-oxybis(benzaldehyde), is a valuable building block in the synthesis of polymers, macrocycles, and various pharmaceutical and organic electronic materials. Its two reactive aldehyde functional groups, linked by a flexible ether bridge, allow for the construction of complex molecular architectures. The synthesis of this compound is typically achieved through nucleophilic aromatic substitution, primarily via Williamson ether synthesis or Ullmann condensation type reactions. The choice of starting materials is a critical factor influencing the reaction efficiency, yield, and overall cost-effectiveness of the synthesis.

Starting Materials and Synthetic Pathways

The most prevalent and well-documented methods for the synthesis of this compound involve the coupling of a substituted benzaldehyde with a p-hydroxybenzaldehyde derivative. The key starting materials and their corresponding synthetic pathways are outlined below.

Pathway 1: From 4-Hydroxybenzaldehyde and 4-Fluorobenzaldehyde

This route is a Williamson ether synthesis, a widely used method for forming ethers.[1][2][3][4][5] In this reaction, 4-hydroxybenzaldehyde is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile, attacking the electron-deficient carbon of the carbon-fluorine bond in 4-fluorobenzaldehyde. The fluorine atom serves as a good leaving group, facilitating the formation of the diaryl ether.

Pathway 2: From 4-Hydroxybenzaldehyde and 4-Chlorobenzaldehyde

Similar to the pathway involving 4-fluorobenzaldehyde, this method also follows a nucleophilic aromatic substitution mechanism. However, the carbon-chlorine bond is generally less reactive than the carbon-fluorine bond in nucleophilic aromatic substitution, often necessitating more stringent reaction conditions or the use of a catalyst, such as copper in an Ullmann-type reaction.[6][7][8][9][10]

The logical relationship between the starting materials and the final product is illustrated in the following diagram:

Quantitative Data Summary

The selection of a synthetic route is often guided by key performance metrics such as yield, purity, and reaction conditions. The following table summarizes the quantitative data for the synthesis of this compound using different starting materials.

| Starting Material 1 | Starting Material 2 | Reaction Type | Solvent(s) | Base/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| 4-Hydroxybenzaldehyde | 4-Fluorobenzaldehyde | Williamson Ether Synthesis | N,N-Dimethylformamide, Toluene | K₂CO₃ | 120 | 3 | >99 | >99 (HPLC) | [11] |

| 4-Methoxyphenol | 4-Fluorobenzaldehyde | Nucleophilic Aromatic Substitution | Dimethyl sulfoxide | K₂CO₃ | 140 | 0.75 | 96 | - | [12] |

| 4-Hydroxybenzaldehyde | 4-Chlorobenzaldehyde | Ullmann Condensation | High-boiling polar solvents | Copper (catalyst) | >210 | - | - | - | [6] |

Note: Data for the reaction with 4-chlorobenzaldehyde is generalized from the principles of Ullmann condensation, as specific quantitative data for this exact reaction was not detailed in the provided search results.

Experimental Protocols

Detailed methodologies for the key synthetic pathways are provided below. These protocols are based on literature procedures and should be adapted and optimized for specific laboratory conditions.

Protocol 1: Synthesis from 4-Hydroxybenzaldehyde and 4-Fluorobenzaldehyde[11]

This protocol is adapted from a patented procedure with high reported yield and purity.

Materials:

-

4-Hydroxybenzaldehyde

-

4-Fluorobenzaldehyde

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Polymerization inhibitor (e.g., phenothiazine)

-

Antioxidant (e.g., BHT)

Procedure:

-

To a reaction vessel equipped with a reflux condenser and a Dean-Stark trap, add 4-hydroxybenzaldehyde, potassium carbonate, a polymerization inhibitor, and an antioxidant in a solvent mixture of N,N-dimethylformamide and toluene.

-

Heat the mixture to reflux (approximately 120 °C) and stir. Azeotropically remove the water generated during the formation of the potassium salt of 4-hydroxybenzaldehyde.

-

After the water removal is complete, add 4-fluorobenzaldehyde to the reaction mixture.

-

Maintain the reaction at a suitable temperature to facilitate the etherification reaction until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

-

To the filtrate, add water to induce crystallization of the product.

-

Cool the mixture to 10-20 °C and maintain for 2-4 hours to ensure complete crystallization.

-

Collect the crystalline product by filtration, wash with a suitable solvent (e.g., water, cold ethanol), and dry under vacuum.

Protocol 2: Synthesis of 4-(4-Methoxyphenoxy)benzaldehyde from 4-Methoxyphenol and 4-Fluorobenzaldehyde (A Model Reaction)[12]

This protocol for a structurally similar compound provides a detailed experimental procedure for a nucleophilic aromatic substitution reaction.

Materials:

-

4-Methoxyphenol

-

4-Fluorobenzaldehyde

-

Potassium carbonate (K₂CO₃)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated aqueous sodium chloride solution (brine)

-

Magnesium sulfate (MgSO₄)

-

n-Heptane

Procedure:

-

In a glass test tube, suspend 4-fluorobenzaldehyde (1 eq), 4-methoxyphenol (1 eq), and potassium carbonate (2 eq) in dimethyl sulfoxide.

-

Heat the reaction mixture to 140 °C and stir for 45 minutes.

-

Monitor the reaction for the consumption of starting materials.

-

After completion, cool the suspension to room temperature.

-

Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic phases and wash with a saturated aqueous sodium chloride solution (5x) to remove residual DMSO.

-

Dry the organic layer over magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Recrystallize the crude product from n-heptane to obtain pure crystals of 4-(4-methoxyphenoxy)benzaldehyde.

The following workflow diagram illustrates the general experimental procedure for the synthesis of this compound.

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. cactus.utahtech.edu [cactus.utahtech.edu]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. pure.rug.nl [pure.rug.nl]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]

- 11. CN109651120A - A kind of preparation method of 4- (4- formvlphenoxv) benzaldehyde - Google Patents [patents.google.com]

- 12. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Phenoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 4-phenoxybenzaldehyde. It details the underlying principles governing the regioselectivity of these reactions, offers generalized experimental protocols, and presents the expected outcomes based on established chemical principles. This document is intended to serve as a foundational resource for chemists engaged in the synthesis and modification of diaryl ether scaffolds, which are prevalent in medicinal chemistry and materials science.

Introduction: The Reactivity of 4-Phenoxybenzaldehyde

4-Phenoxybenzaldehyde is a diaryl ether that possesses two aromatic rings with distinct electronic properties. The benzaldehyde ring is substituted with a powerful electron-withdrawing and deactivating aldehyde group (-CHO) and an electron-donating, activating phenoxy group (-OPh). The interplay of these substituents dictates the regiochemical outcome of electrophilic aromatic substitution reactions.

-

The Aldehyde Group (-CHO): This group is a strong deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects.[1][2]

-

The Phenoxy Group (-OPh): This group is an activating group and an ortho, para-director due to the electron-donating resonance effect of the ether oxygen, which outweighs its inductive electron-withdrawing effect.[3]

The substitution pattern on the benzaldehyde ring is therefore a result of the competing directing effects of these two groups. The phenoxy group is located at the para position relative to the aldehyde. Consequently, the positions ortho to the phenoxy group are also meta to the aldehyde group. This alignment of directing effects leads to a strong preference for electrophilic attack at the positions ortho to the activating phenoxy group.

The second aromatic ring, the phenoxy group, is activated by the ether linkage. However, the entire 4-formylphenoxy substituent acts as a deactivating group on this second ring, making it less susceptible to electrophilic attack than the benzaldehyde ring, which benefits from the strong activation of the directly attached ether oxygen. Therefore, monosubstitution is expected to occur predominantly on the benzaldehyde ring.

Regioselectivity in Electrophilic Aromatic Substitution

The primary site for electrophilic aromatic substitution on 4-phenoxybenzaldehyde is the position ortho to the phenoxy group and meta to the aldehyde group (C3 position). This is due to the powerful activating and ortho, para-directing nature of the phenoxy group, which overrides the deactivating and meta-directing effect of the aldehyde. The resonance stabilization of the sigma complex intermediate for attack at this position is more significant than for any other position on either aromatic ring.

Key Electrophilic Aromatic Substitution Reactions

While specific quantitative data for the electrophilic aromatic substitution of 4-phenoxybenzaldehyde is not extensively reported in publicly available literature, the following sections outline the expected reactions and provide generalized experimental protocols based on reactions with similar substrates.

Bromination

The bromination of 4-phenoxybenzaldehyde is expected to yield 3-bromo-4-phenoxybenzaldehyde.

Table 1: Summary of Bromination Reaction

| Parameter | Details |

| Product | 3-Bromo-4-phenoxybenzaldehyde |

| Reagents | Bromine (Br₂) |

| Catalyst | Iron(III) bromide (FeBr₃) or Iodine (I₂) |

| Solvent | Dichloromethane (CH₂Cl₂) or Carbon tetrachloride (CCl₄) |

| Temperature | 0 °C to room temperature |

| Typical Yield | Moderate to high (qualitative) |

-

Dissolve 4-phenoxybenzaldehyde (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere.

-

Add a catalytic amount of iron(III) bromide (0.1 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.0-1.1 eq.) in the same solvent from the dropping funnel.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Nitration

The nitration of 4-phenoxybenzaldehyde is predicted to produce 3-nitro-4-phenoxybenzaldehyde.

Table 2: Summary of Nitration Reaction

| Parameter | Details |

| Product | 3-Nitro-4-phenoxybenzaldehyde |

| Reagents | Nitric acid (HNO₃) |

| Co-reagent | Sulfuric acid (H₂SO₄) |

| Solvent | Typically, the acid mixture serves as the solvent |

| Temperature | 0-10 °C |

| Typical Yield | Moderate to high (qualitative) |

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C.

-

Slowly add concentrated nitric acid to the sulfuric acid, maintaining the temperature below 10 °C to form the nitrating mixture.

-

In a separate flask, dissolve 4-phenoxybenzaldehyde (1.0 eq.) in a minimal amount of concentrated sulfuric acid and cool to 0 °C.

-

Slowly add the nitrating mixture to the solution of 4-phenoxybenzaldehyde, keeping the temperature below 10 °C.

-

After the addition, allow the reaction to stir at a low temperature until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

-

Collect the precipitated product by vacuum filtration and wash thoroughly with cold water.

-

Purify the crude product by recrystallization.

Friedel-Crafts Acylation

Friedel-Crafts acylation of 4-phenoxybenzaldehyde, for instance with acetyl chloride, is expected to yield 3-acetyl-4-phenoxybenzaldehyde.

Table 3: Summary of Friedel-Crafts Acylation

| Parameter | Details |

| Product | 3-Acetyl-4-phenoxybenzaldehyde |

| Reagents | Acetyl chloride (CH₃COCl) or Acetic anhydride ((CH₃CO)₂O) |

| Catalyst | Aluminum chloride (AlCl₃) |

| Solvent | Dichloromethane (CH₂Cl₂) or 1,2-Dichloroethane (DCE) |

| Temperature | 0 °C to room temperature |

| Typical Yield | Moderate (qualitative) |

-

Suspend anhydrous aluminum chloride (1.1-1.3 eq.) in an anhydrous solvent (e.g., dichloromethane) in a round-bottom flask under an inert atmosphere.

-

Cool the suspension to 0 °C.

-

Slowly add acetyl chloride (1.0-1.1 eq.) to the suspension.

-

To this mixture, add a solution of 4-phenoxybenzaldehyde (1.0 eq.) in the same solvent dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

-

Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting product by column chromatography or recrystallization.

Conclusion

The electrophilic aromatic substitution of 4-phenoxybenzaldehyde is a predictable process governed by the strong activating and ortho-directing effect of the phenoxy group, leading to substitution primarily at the C3 position of the benzaldehyde ring. While detailed quantitative data and specific experimental protocols for a range of electrophiles are not extensively documented, the general principles of EAS reactions provide a solid framework for the synthesis of 3-substituted-4-phenoxybenzaldehyde derivatives. The generalized protocols provided herein serve as a starting point for the development of specific synthetic methodologies for this important class of compounds. Further research is warranted to quantify the yields and isomer distributions for these reactions and to explore the reactivity of the second aromatic ring under more forcing conditions.

References

An In-depth Technical Guide to 4,4'-Oxydibenzaldehyde: Discovery and History

Abstract

This technical guide provides a comprehensive overview of 4,4'-oxydibenzaldehyde, a significant aromatic dialdehyde. While the precise historical moment of its initial discovery is not definitively documented in readily available literature, its synthesis is intrinsically linked to the development of diaryl ether chemistry in the early 20th century. This document explores the probable historical context of its first synthesis through the lens of the Ullmann condensation, details contemporary experimental protocols for its preparation, and presents its key physicochemical properties. Furthermore, it examines the applications of 4,4'-oxydibenzaldehyde as a crucial intermediate in the synthesis of polymers and Schiff bases, touching upon the biological activities of its derivatives. This guide is intended for researchers, scientists, and professionals in drug development and materials science.

Introduction

4,4'-Oxydibenzaldehyde, also known as 4,4'-diformyldiphenyl ether or 4,4'-oxybis(benzaldehyde), is an organic compound with the chemical formula C₁₄H₁₀O₃. It is characterized by two benzaldehyde units linked through an ether bond at their para positions. This symmetrical structure imparts valuable properties, making it a significant building block in various fields of chemistry, particularly in the synthesis of polymers and specialized organic molecules. While not as extensively studied for its direct biological activity as some other benzaldehyde derivatives, its role as a precursor to Schiff bases and other complex molecules positions it as a compound of interest in medicinal chemistry and materials science.

Historical Context and Discovery

The discovery of 4,4'-oxydibenzaldehyde is closely associated with the advancements in the synthesis of diaryl ethers. The foundational method for creating this class of compounds is the Ullmann condensation, first reported by Fritz Ullmann in 1901. This reaction initially involved the copper-catalyzed coupling of an aryl halide with an alcohol or phenol. Given that 4,4'-oxydibenzaldehyde is a symmetrical diaryl ether, its synthesis would have become feasible following the establishment of the Ullmann reaction.

Although a specific publication marking the first synthesis of 4,4'-oxydibenzaldehyde is not readily identifiable, it is reasonable to surmise that its preparation was first achieved in the early to mid-20th century as an extension of the Ullmann condensation methodology to substituted aryl halides. The reaction would have likely involved the self-condensation of a 4-halobenzaldehyde in the presence of copper or the reaction of a 4-halobenzaldehyde with a 4-hydroxybenzaldehyde.

Physicochemical Properties

4,4'-Oxydibenzaldehyde is typically a solid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₀O₃ |

| Molecular Weight | 226.23 g/mol |

| Appearance | Solid |

| Melting Point | 63-67 °C |

| Boiling Point | Not readily available |

| Solubility | Soluble in many organic solvents |

Synthesis of 4,4'-Oxydibenzaldehyde

The primary method for synthesizing 4,4'-oxydibenzaldehyde is through a copper-catalyzed Ullmann condensation. Modern variations of this method offer improved yields and milder reaction conditions.

General Reaction Pathway: Ullmann Condensation

The synthesis of 4,4'-oxydibenzaldehyde via the Ullmann condensation can be conceptually understood through the following reaction scheme. This process involves the copper-catalyzed reaction between a 4-halobenzaldehyde and a 4-phenoxide derivative.

Caption: General Ullmann condensation pathway for 4,4'-oxydibenzaldehyde synthesis.

Detailed Experimental Protocol

The following protocol is a representative example of a modern Ullmann-type synthesis that can be adapted for the preparation of 4,4'-oxydibenzaldehyde. This method utilizes a copper catalyst with a ligand to improve efficiency.

Materials:

-

4-Bromobenzaldehyde

-

4-Hydroxybenzaldehyde

-

Copper(I) iodide (CuI)

-

A suitable ligand (e.g., 1,10-phenanthroline or N,N'-dimethyl-1,2-ethanediamine)

-

A base (e.g., potassium carbonate or cesium carbonate)

-

A high-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

-

Inert gas (e.g., Nitrogen or Argon)

Procedure:

-

Reaction Setup: A dried three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet.

-

Charging Reactants: The flask is charged with 4-bromobenzaldehyde (1 equivalent), 4-hydroxybenzaldehyde (1-1.2 equivalents), copper(I) iodide (5-10 mol%), the chosen ligand (10-20 mol%), and the base (2 equivalents).

-

Solvent Addition: The high-boiling point solvent (e.g., DMF) is added to the flask under an inert atmosphere.

-

Reaction: The reaction mixture is heated to a temperature between 120-160 °C and stirred vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove insoluble inorganic salts. The filtrate is then poured into water, leading to the precipitation of the crude product.

-

Purification: The crude 4,4'-oxydibenzaldehyde is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure product.

Quantitative Data from Analogous Syntheses:

While specific yield data for the historical synthesis of 4,4'-oxydibenzaldehyde is unavailable, modern Ullmann-type reactions for similar diaryl ethers typically report yields in the range of 70-95%, depending on the specific catalyst system and reaction conditions employed.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| 4-Bromobenzaldehyde | 4-Hydroxybenzaldehyde | CuI / Ligand | K₂CO₃ / Cs₂CO₃ | DMF / DMSO | 120-160 | 70-95 (expected) |

Applications of 4,4'-Oxydibenzaldehyde

The primary utility of 4,4'-oxydibenzaldehyde lies in its role as a difunctional monomer and a versatile intermediate in organic synthesis.

Polymer Chemistry

The two aldehyde functional groups of 4,4'-oxydibenzaldehyde make it an excellent monomer for the synthesis of various polymers, including polyimides and polyamides, often after conversion of the aldehyde groups to other functionalities like amines or carboxylic acids. The ether linkage in the backbone of these polymers imparts flexibility and improved solubility.

Schiff Base Synthesis

4,4'-Oxydibenzaldehyde readily reacts with primary amines to form Schiff bases (imines). The resulting bis-Schiff bases are often highly colored and can act as ligands for the formation of metal complexes. These complexes have been investigated for their catalytic and biological activities.

Caption: General reaction for the synthesis of a bis-Schiff base from 4,4'-oxydibenzaldehyde.

Biological Relevance

Currently, there is a lack of direct evidence in the scientific literature implicating 4,4'-oxydibenzaldehyde in specific biological signaling pathways. However, the broader class of benzaldehyde derivatives is known to exhibit a wide range of biological activities. Furthermore, the Schiff bases and other derivatives synthesized from 4,4'-oxydibenzaldehyde have been the subject of biological evaluation.

Derivatives of 4,4'-oxydibenzaldehyde, particularly Schiff base metal complexes, have been investigated for their potential as:

-

Antimicrobial agents: Some Schiff bases derived from 4,4'-oxydibenzaldehyde have shown activity against various bacterial and fungal strains.

-

Anticancer agents: Certain metal complexes of these Schiff bases have been explored for their cytotoxic effects on cancer cell lines.

It is important to note that these activities are attributed to the derivatives and not to 4,4'-oxydibenzaldehyde itself. Its primary role in this context is that of a scaffold for the synthesis of these more complex, biologically active molecules.

Conclusion

4,4'-Oxydibenzaldehyde, a product of early 20th-century advances in synthetic organic chemistry, remains a valuable and versatile chemical intermediate. While its own direct biological activities are not well-documented, its utility as a monomer in polymer synthesis and as a precursor to a wide array of Schiff bases underscores its continued importance in both materials science and medicinal chemistry. The Ullmann condensation, in its various forms, continues to be the most relevant synthetic route to this important diaryl ether. Future research may yet uncover direct biological roles for this compound, but for now, its significance lies in the diverse and complex molecules that can be constructed from its symmetrical, difunctional structure.

Theoretical Exploration of 4-(4-Formylphenoxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies concerning 4-(4-Formylphenoxy)benzaldehyde, a molecule of interest in materials science and drug development. Due to a notable absence of dedicated theoretical research on this specific compound in peer-reviewed literature, this paper establishes a foundational theoretical framework. It draws upon computational methodologies applied to structurally analogous compounds and presents available experimental data for comparative purposes. This document is intended to serve as a valuable resource for researchers, offering a structured approach to the computational analysis of this compound and facilitating future investigations into its electronic, structural, and reactive properties.

Introduction

This compound, also known as 4,4'-diformyldiphenyl ether, is an organic compound characterized by two benzaldehyde units linked by an ether bridge. Its symmetric structure and the presence of reactive aldehyde functional groups make it a versatile building block in the synthesis of polymers, macrocycles, and Schiff bases. Understanding the molecule's conformational flexibility, electronic properties, and spectroscopic signatures is crucial for its application in designing novel materials and potential pharmaceutical agents.

Theoretical and computational chemistry offer powerful tools to elucidate these properties at a molecular level. Techniques such as Density Functional Theory (DFT) can provide deep insights into optimized geometry, vibrational frequencies, and electronic structure, complementing and guiding experimental work. This guide outlines the current, albeit limited, state of theoretical knowledge on this compound and proposes a robust computational protocol for its in-depth study.

Physicochemical and Structural Data

A summary of the known physicochemical properties of this compound is presented below. This data is compiled from chemical databases and supplier information.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀O₃ | [1] |

| Molecular Weight | 226.23 g/mol | [1] |

| CAS Number | 2215-76-1 | [1] |

| Appearance | Solid | [1] |

| Melting Point | 63-67 °C | [1] |

| SMILES | O=Cc1ccc(Oc2ccc(C=O)cc2)cc1 | [1] |

| InChI Key | GXZZHLULZRMUQC-UHFFFAOYSA-N | [1] |

Theoretical and Computational Analysis

While dedicated theoretical studies on this compound are not extensively available, computational investigations of closely related molecules, such as 4-(4-formylphenoxy) phthalonitrile and other benzaldehyde derivatives, provide a clear blueprint for a rigorous theoretical analysis.